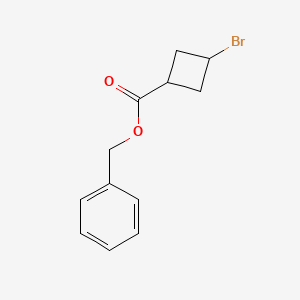

3-Bromocyclobutanecarboxylic acid benzyl ester

説明

Synthesis Analysis

The synthesis of benzyl esters, such as “3-Bromocyclobutanecarboxylic acid benzyl ester”, often involves esterification reactions. Triethylamine mediates these reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . A variety of methods have been developed for the synthesis of benzyl esters, including benzyne-mediated esterification of carboxylic acids and alcohols , and direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation .Chemical Reactions Analysis

Esters, including “this compound”, can undergo a variety of chemical reactions. For example, esters can be produced when carboxylic acids are heated with alcohols in the presence of an acid catalyst . The esterification reaction is both slow and reversible .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .科学的研究の応用

1. Synthesis and Polymerization

3-Bromocyclobutanecarboxylic acid benzyl ester is involved in the synthesis and polymerization of functional cyclic esters. These esters play a role in creating hydrophilic aliphatic polyesters through processes like Baeyer−Villiger oxidation, and the benzyl ester protecting groups are removable via catalytic hydrogenolysis (Trollsås et al., 2000).

2. Dimerization Processes

This compound is also significant in dimerization processes, particularly involving benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, demonstrating its utility in forming cyclobutane structures under both ultraviolet light and heat (Davies et al., 1977).

3. In X-Ray Diffraction Studies

It's used in x-ray diffraction studies to determine the absolute configurations of complex organic compounds, as demonstrated in the analysis of 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide (Peeters et al., 1994).

4. Protecting Group in Peptide Synthesis

The benzyl ester is used as a protecting group for constructing combinatorial peptide libraries in solution-phase peptide synthesis, showcasing its importance in the field of biochemical research (Tamiaki et al., 2001).

5. Synthesis of Napthyridine and Ellipticine Derivatives

It facilitates the synthesis of napthyridine and ellipticine derivatives, indicating its application in the synthesis of complex organic compounds (Wanner et al., 1983).

6. Asymmetric Protonation in Chemistry

The compound plays a role in the catalyzed asymmetric protonation of enolic species, which is key in producing optically active chromanones, highlighting its application in stereochemistry (Roy et al., 2003).

7. Radiochemistry for Tumor Delineation

It's used in the synthesis of Fluorine-18 labeled FACBC for positron emission tomography in tumor-avid amino acids, showing its relevance in medical imaging and cancer research (Shoup & Goodman, 1999).

8. Development of New Synthesis Routes

This compound aids in establishing new synthesis routes for complex molecules like 3-Cyano-1-naphthalenecarboxylic acid, which is used in tachykinin receptor antagonists (Ashworth et al., 2003).

作用機序

The mechanism of ester formation involves the reaction between a carboxylic acid and an alcohol in the presence of a catalyst, such as concentrated sulfuric acid . This reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .

将来の方向性

Benzyl esters, including “3-Bromocyclobutanecarboxylic acid benzyl ester”, continue to be an area of interest in organic chemistry. New methods for their synthesis are being developed, offering high environmental and economical advantages . Future research may focus on improving these methods and exploring new applications for these compounds.

特性

IUPAC Name |

benzyl 3-bromocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXXGRRGCHPCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

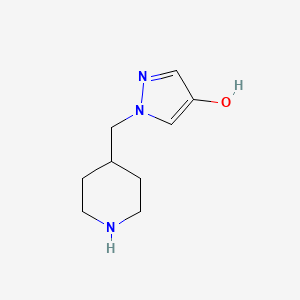

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)

![Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1408956.png)